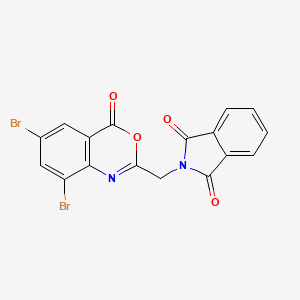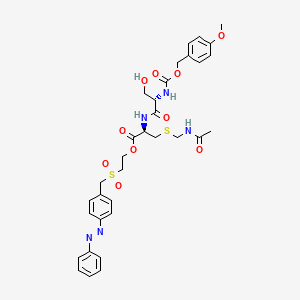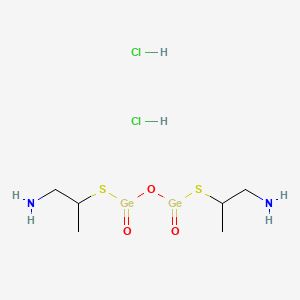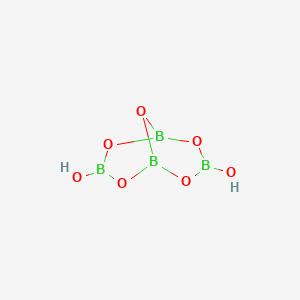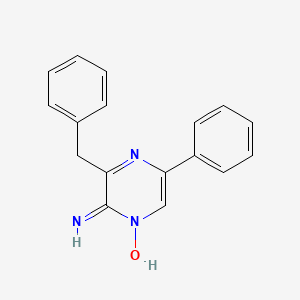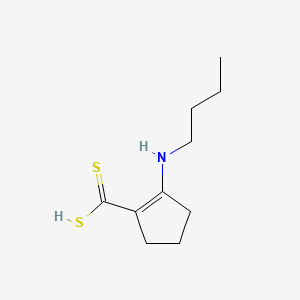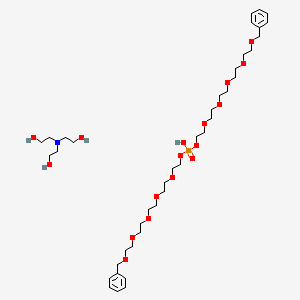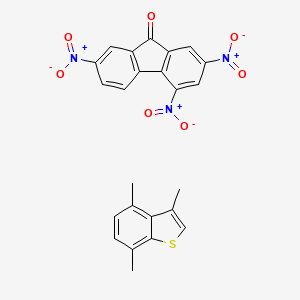
3,4,7-Trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7-Trimethyl-1-benzothiophene: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 3,4,7-Trimethyl-1-benzothiophene is a heterocyclic compound containing sulfur, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds have garnered interest in various fields of scientific research due to their distinct chemical structures and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,7-Trimethyl-1-benzothiophene: can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3,4,7-trimethyl-1-benzothiophene with sulfur sources in the presence of catalysts .
2,4,7-trinitrofluoren-9-one: is typically synthesized through nitration reactions. The process involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 3,4,7-trimethyl-1-benzothiophene , large-scale production may involve continuous flow reactors to ensure consistent quality and yield . For 2,4,7-trinitrofluoren-9-one , industrial nitration processes are optimized to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7-Trimethyl-1-benzothiophene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
2,4,7-trinitrofluoren-9-one: primarily undergoes:
Reduction: The nitro groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions.
Common Reagents and Conditions
For 3,4,7-trimethyl-1-benzothiophene :
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
For 2,4,7-trinitrofluoren-9-one :
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Strong nucleophiles like amines and thiols are employed.
Major Products Formed
3,4,7-Trimethyl-1-benzothiophene: Oxidation yields sulfoxides and sulfones, while substitution reactions yield various substituted derivatives.
2,4,7-trinitrofluoren-9-one: Reduction yields amino derivatives, and substitution reactions yield substituted fluorenones.
Applications De Recherche Scientifique
3,4,7-Trimethyl-1-benzothiophene: has applications in:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and materials for enhanced properties.
2,4,7-trinitrofluoren-9-one: is utilized in:
Analytical Chemistry: Used as a reagent for detecting and quantifying various analytes.
Pharmaceutical Research: Investigated for its potential biological activities.
Mécanisme D'action
The mechanism of action for these compounds varies based on their applications.
3,4,7-Trimethyl-1-benzothiophene: interacts with various molecular targets through its sulfur-containing heterocyclic structure, which can engage in π-π interactions and hydrogen bonding .
2,4,7-trinitrofluoren-9-one: exerts its effects primarily through its nitro groups, which can undergo redox reactions and interact with biological molecules through electron transfer processes .
Comparaison Avec Des Composés Similaires
3,4,7-Trimethyl-1-benzothiophene: can be compared to other benzothiophene derivatives such as:
- 2,3,4-trimethyl-1-benzothiophene
- 3,5,7-trimethyl-1-benzothiophene
2,4,7-trinitrofluoren-9-one: can be compared to other nitro-substituted fluorenones such as:
- 2,4,5-trinitrofluoren-9-one
- 2,4,7-trinitrofluoren-9-ol
These comparisons highlight the unique reactivity and applications of 3,4,7-trimethyl-1-benzothiophene and 2,4,7-trinitrofluoren-9-one due to their specific substitution patterns and functional groups.
Propriétés
Numéro CAS |
1108-42-5 |
|---|---|
Formule moléculaire |
C24H17N3O7S |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3,4,7-trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7.C11H12S/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h1-5H;4-6H,1-3H3 |
Clé InChI |
BHJXLRIGIYSJGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CSC2=C(C=C1)C)C.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


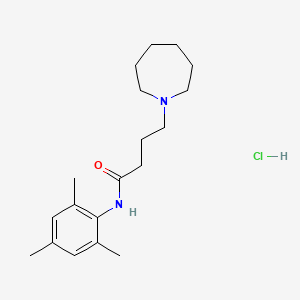
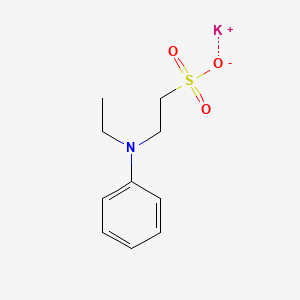
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)

